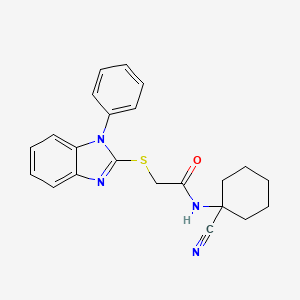
N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of DNA and RNA. This leads to the inhibition of cell growth and division, which is responsible for its antitumor activity. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is responsible for its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide in laboratory experiments is its high purity and high yield. This makes it an ideal compound for studying its mechanism of action and potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for studying N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide. One direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the potential toxicity of this compound and its safety for human use.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide involves the reaction of 1-phenyl-2-(thiophen-2-yl) benzimidazole with N-cyanocyclohexylamine in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. This synthesis method has been optimized to yield high purity and high yield of the desired compound.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and antitumor activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c23-16-22(13-7-2-8-14-22)25-20(27)15-28-21-24-18-11-5-6-12-19(18)26(21)17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPNDPKUGPWKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NC3=CC=CC=C3N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2613220.png)
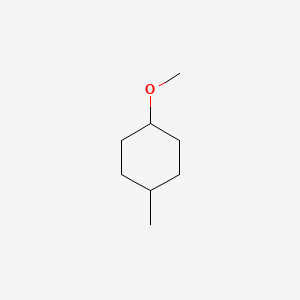
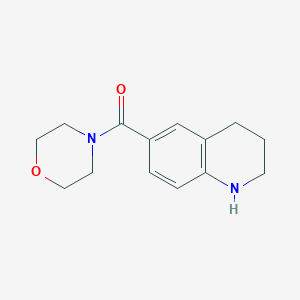
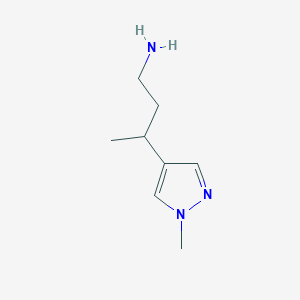

![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)



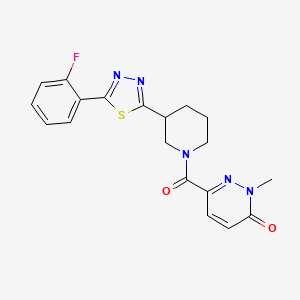
![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)
![6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2613238.png)
![N,N'-((3aR,4S,7R,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2613239.png)